N-(2,5-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide N-(2,5-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1017187
InChI: InChI=1S/C20H22N4O6/c1-13-3-4-14(2)17(11-13)21-18(25)9-10-19(26)22-23-20(27)12-30-16-7-5-15(6-8-16)24(28)29/h3-8,11H,9-10,12H2,1-2H3,(H,21,25)(H,22,26)(H,23,27)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C20H22N4O6
Molecular Weight: 414.4 g/mol

N-(2,5-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide

CAS No.:

Cat. No.: VC1017187

Molecular Formula: C20H22N4O6

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide -

Specification

Molecular Formula C20H22N4O6
Molecular Weight 414.4 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-4-[2-[2-(4-nitrophenoxy)acetyl]hydrazinyl]-4-oxobutanamide
Standard InChI InChI=1S/C20H22N4O6/c1-13-3-4-14(2)17(11-13)21-18(25)9-10-19(26)22-23-20(27)12-30-16-7-5-15(6-8-16)24(28)29/h3-8,11H,9-10,12H2,1-2H3,(H,21,25)(H,22,26)(H,23,27)
Standard InChI Key XCXBPMDDBVPHSO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator